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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1516159 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on understanding and mitigating potential off-target effects of CEP-

28122 in cell line experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of CEP-28122?

CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma

Kinase (ALK).[1][2] It has demonstrated robust anti-tumor activity in preclinical models of

human cancers with activated ALK.[1]

Q2: Have any off-target kinases for CEP-28122 been identified?

Yes, in a kinase profiling screen against 259 protein kinases, CEP-28122 showed inhibitory

activity against the ribosomal S6 kinase (RSK) family members RSK2, RSK3, and RSK4, with

IC50 values that are at least 10-fold higher than for ALK.[3]

Q3: How selective is CEP-28122 for ALK compared to its known off-targets?

CEP-28122 is highly selective for ALK. The IC50 for ALK is significantly lower than for any

other identified kinase.[3]
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Issue: Unexpected Phenotype or Cellular Response in ALK-negative Cell Lines

If you observe a significant biological effect of CEP-28122 in cell lines that do not express

activated ALK, it could be due to off-target activity.

Possible Cause: Inhibition of RSK family kinases or other unidentified off-targets.

Troubleshooting Steps:

Confirm ALK Status: Verify the absence of ALK expression and activation in your cell line

using Western blot or RT-PCR.

Assess RSK Pathway Activity: Investigate the phosphorylation status of known RSK

substrates to determine if the RSK pathway is inhibited at the concentrations of CEP-28122

being used.

Dose-Response Analysis: Perform a dose-response experiment to determine if the

unexpected phenotype is observed at concentrations consistent with the IC50 values for

RSK kinases.

Use a Structurally Unrelated ALK Inhibitor: Compare the phenotype observed with CEP-

28122 to that of another potent and selective ALK inhibitor with a different chemical scaffold.

If the phenotype is not recapitulated, it is more likely to be an off-target effect of CEP-28122.

Issue: Inconsistent Results in ALK-positive Cell Lines

Variability in the response of ALK-positive cell lines to CEP-28122 can occur.

Possible Cause: Differences in the contribution of off-target signaling pathways to cell survival

and proliferation in different cell lines.

Troubleshooting Steps:

Characterize Downstream Signaling: In addition to ALK phosphorylation, analyze the

phosphorylation status of downstream effectors such as STAT3, AKT, and ERK.[3] Also,

assess the activity of the RSK pathway.
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Compare IC50 Values: Determine the IC50 for growth inhibition in your panel of ALK-positive

cell lines and correlate this with the level of ALK expression and the activity of potential off-

target pathways.

Control for Experimental Variability: Ensure consistent cell culture conditions, reagent quality,

and assay parameters across experiments.

Data Presentation
Table 1: In Vitro Kinase Inhibitory Potency of CEP-28122

Target Kinase IC50 (nmol/L)

ALK 1.9 ± 0.5

RSK2 7

RSK3 19

RSK4 19

Data from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]

Table 2: Cellular Potency of CEP-28122 in ALK-positive Cell Lines
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Cell Line Cancer Type ALK Form

Cellular IC50 (nM)
for ALK
Phosphorylation
Inhibition

Sup-M2
Anaplastic Large-Cell

Lymphoma (ALCL)
NPM-ALK ~30

Karpas-299
Anaplastic Large-Cell

Lymphoma (ALCL)
NPM-ALK ~30

NCI-H2228
Non-Small Cell Lung

Cancer (NSCLC)
EML4-ALK ~30

NCI-H3122
Non-Small Cell Lung

Cancer (NSCLC)
EML4-ALK ~30

NB-1 Neuroblastoma Full-length ALK ~30

Cellular IC50 values are approximate, based on graphical data from Cheng et al. (2012).[3]

Experimental Protocols
Protocol 1: Western Blot Analysis of ALK Phosphorylation

This protocol is for determining the inhibitory effect of CEP-28122 on ALK phosphorylation in

cultured cells.

Cell Culture and Treatment:

Culture ALK-positive cells (e.g., Sup-M2, NCI-H2228) to 70-80% confluency.

Treat cells with varying concentrations of CEP-28122 (e.g., 0, 10, 30, 100, 300 nM) for 2

hours.

Cell Lysis:

Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

Protein Quantification:

Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604) and total

ALK overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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1. Cell Culture & Treatment
(ALK-positive cells + CEP-28122)

2. Cell Lysis
(RIPA buffer with inhibitors)

3. Protein Quantification
(BCA Assay)

4. SDS-PAGE
(Protein Separation)

5. Western Blot
(Transfer to PVDF membrane)

6. Immunodetection
(Primary & Secondary Antibodies)

7. Signal Detection
(ECL Substrate)

 

rect_node Unexpected Phenotype
Observed with CEP-28122

Is the cell line
ALK-positive?

Potential off-target effect

No

Investigate further

Yes

Verify ALK status
(Western Blot/RT-PCR)

Assess RSK pathway
activity

Perform dose-response
analysis

Characterize downstream
signaling (STAT3, AKT)

Compare IC50s across
cell lines

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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